molecular formula C22H20N2O4S3 B11643975 (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-methyl-3-nitrophenyl)methanone

(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-methyl-3-nitrophenyl)methanone

Cat. No.: B11643975
M. Wt: 472.6 g/mol
InChI Key: LIYPTAQNUAQEGB-UHFFFAOYSA-N
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Description

(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-methyl-3-nitrophenyl)methanone: is a complex organic compound with the following properties:

    Molecular Formula: C20H18N2O2S3\mathrm{C_{20}H_{18}N_2O_2S_3}C20​H18​N2​O2​S3​

    Average Mass: 414.564 Da

    Monoisotopic Mass: 414.053040 Da

    ChemSpider ID:

Preparation Methods

Synthetic Routes: The synthetic routes to prepare this compound involve intricate steps. Unfortunately, specific literature references for its synthesis are scarce. it likely involves multi-step reactions, including cyclization, functional group transformations, and condensation reactions.

Industrial Production Methods: Industrial-scale production methods for this compound are proprietary and not widely disclosed. research laboratories may synthesize it using modified versions of the synthetic routes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could yield the corresponding thiol or other reduced forms.

    Substitution: Substitution reactions at the quinoline ring or other functional groups are plausible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products: The specific products formed during these reactions would depend on the reaction conditions and the substituents involved.

Scientific Research Applications

This compound finds applications in several scientific domains:

    Chemistry: As a precursor for the synthesis of novel heterocyclic compounds.

    Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA).

    Medicine: Exploring its potential as a drug candidate (e.g., antiviral, anticancer).

    Industry: Possible use in materials science or catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets or signaling pathways.

Comparison with Similar Compounds

While detailed comparisons are challenging due to limited data, this compound’s unique structure sets it apart. Similar compounds may include other quinoline derivatives or thioxoquinolines.

Properties

Molecular Formula

C22H20N2O4S3

Molecular Weight

472.6 g/mol

IUPAC Name

(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(2-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C22H20N2O4S3/c1-5-28-13-9-10-17-15(11-13)18-19(30-31-21(18)29)22(3,4)23(17)20(25)14-7-6-8-16(12(14)2)24(26)27/h6-11H,5H2,1-4H3

InChI Key

LIYPTAQNUAQEGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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